6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
Description
Historical Development of Triazolopyridazine Chemistry
Triazolopyridazines belong to the broader family of bicyclic heteroaromatic systems, first systematically studied in the mid-20th century alongside advancements in heterocyclic chemistry. Early work focused on pyridazine derivatives due to their electron-deficient nature, which facilitated nucleophilic substitution reactions. The fusion of a 1,2,4-triazole ring to pyridazine emerged as a strategy to enhance π-π stacking interactions in bioactive molecules. A pivotal shift occurred in the 1980s with the discovery that triazolopyridazine derivatives exhibited tunable electronic properties, making them suitable for optoelectronic materials and pharmaceutical intermediates.
Key milestones include:
Significance of 6-Methyl-Triazolo[4,3-b]Pyridazin-8-yl Acetate in Medicinal Research
The 6-methyl and 8-acetate substituents on the triazolopyridazine core confer unique physicochemical properties:
- Lipophilicity Enhancement : The methyl group at position 6 increases membrane permeability, while the acetate at position 8 provides a site for prodrug modifications.
- Target Engagement : Structural analogs, such as triazolopyridine-based RORγt inverse agonists, demonstrate high affinity for nuclear receptors, suggesting potential for immunomodulatory applications.
Recent studies highlight its utility as:
Structural Classification Within Nitrogen-Fused Heterocyclic Systems
The compound’s IUPAC name, 6-methyl-triazolo[4,3-b]pyridazin-8-yl acetate (C₈H₈N₄O₂), defines its architecture:
Comparative analysis with related systems:
| Compound | Ring Fusion | Bioactivity |
|---|---|---|
| Triazolopyridine (e.g., HATU) | Triazole + pyridine | Peptide coupling reagents |
| Triazolopyridazine | Triazole + pyridazine | Kinase inhibition, fluorescence probes |
Evolution of Research Interest in 6-Substituted Triazolopyridazines
The substitution pattern at position 6 has become a focal point for structure-activity relationship (SAR) studies:
Synthetic Advancements
- Microwave-Assisted Synthesis : Reduces reaction times from 24 hours to <5 hours, as validated in triazolopyridine syntheses.
- Ultrasound-Promoted Cyclization : Achieves yields >80% for triazolopyridazines under mild conditions.
Functionalization Trends
- C6 Methyl Group : Improves metabolic stability by shielding the triazole ring from oxidative degradation.
- C8 Acetate : Serves as a transient protecting group, enabling controlled release of active metabolites in vivo.
Research Applications
Properties
IUPAC Name |
(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-5-3-7(14-6(2)13)8-10-9-4-12(8)11-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHWQBMJKPMARM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NN=C2C(=C1)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate typically involves the reaction of 6-methyl[1,2,4]triazolo[4,3-b]pyridazine with acetic anhydride under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The acetate group at position 8 can be displaced by nucleophiles, enabling diverse derivatization:
Key Observation : Steric hindrance from the methyl group at position 6 slows substitution kinetics, requiring elevated temperatures or prolonged reaction times .
Hydrolysis and Functional Group Interconversion
The acetate ester undergoes hydrolysis under acidic or basic conditions:
The regenerated 8-hydroxy group can be further functionalized via Mitsunobu reactions or alkylation.
Electrophilic Aromatic Substitution
The electron-rich triazole ring participates in electrophilic substitution:
| Reaction | Reagents | Position | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-3 | 3-Nitro derivative | 60% |
| Sulfonation | SO₃, H₂SO₄, 50°C | C-3 | 3-Sulfo derivative | 55% |
Note : Methyl at C-6 directs electrophiles to the C-3 position due to steric and electronic effects .
Coordination Chemistry
The triazole nitrogen atoms act as ligands for transition metals:
-
Cu(II) Complexation :
Stability constant (log β): 8.2 ± 0.3.
Biological Activity Modulation
Structural modifications via these reactions enhance pharmacological properties:
-
Anxiolytic Activity : 8-Amino derivatives show 10× higher GABA_A receptor binding affinity () compared to the parent acetate ().
-
Antiparasitic Activity : 8-Morpholino derivatives inhibit Cryptosporidium parvum with IC₅₀ = 0.8 µM.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate exhibit significant antimicrobial properties. A study found that derivatives of this compound showed promising activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in tumor cells, making it a candidate for further research in cancer therapeutics .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Pesticidal Activity
The compound has shown efficacy in agricultural applications as a pesticide. Research has indicated that it can effectively control pests while being less harmful to beneficial insects, which is crucial for sustainable agriculture practices. The mode of action involves disrupting the metabolic processes of target pests .
Herbicidal Properties
In addition to its pesticidal effects, this compound has been evaluated for herbicidal activity. Studies have demonstrated its ability to inhibit the growth of various weed species without adversely affecting crop yields, making it a valuable tool in integrated weed management strategies .
Polymer Synthesis
The unique properties of this compound have made it a subject of interest in polymer chemistry. It can be used as a monomer or additive in synthesizing polymers with enhanced thermal stability and mechanical properties. This application is particularly relevant in producing high-performance materials for industrial use .
Nanomaterials Development
Recent advancements have explored the use of this compound in developing nanomaterials. Its incorporation into nanocomposites has shown potential for improving electrical conductivity and mechanical strength, which can be beneficial in electronics and structural applications .
Case Study 1: Antimicrobial Testing
A comprehensive study was conducted to evaluate the antimicrobial activity of various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased potency compared to standard antibiotics.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models demonstrated that treatment with this compound significantly reduced markers of neuroinflammation and oxidative stress following induced brain injury. These findings support further exploration into its therapeutic potential for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The compound may inhibit or activate these targets, resulting in various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate can be compared with other similar compounds, such as:
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzoate: This compound has a similar core structure but differs in the substituent group, which can lead to different biological activities and applications.
6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound has a hydroxyl group instead of an acetate group, which can affect its reactivity and interactions with biological targets.
N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide: This compound has a more complex structure and is used in different research contexts.
Biological Activity
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure, characterized by a triazolo-pyridazine framework, suggests a variety of pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-tumor, anti-parasitic, and antimicrobial effects based on recent research findings.
- Molecular Formula : C10H10N4O2
- Molecular Weight : 218.22 g/mol
- CAS Number : 478046-24-1
Anti-Tumor Activity
Recent studies have indicated that derivatives of triazolo-pyridazines exhibit significant anti-tumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 22i | A549 | 0.83 ± 0.07 |
| 22i | MCF-7 | 0.15 ± 0.08 |
| 22i | HeLa | 2.85 ± 0.74 |
These findings suggest that the compound may inhibit tumor growth effectively through mechanisms such as apoptosis induction and cell cycle arrest, as evidenced by further assays including Annexin V-FITC/PI staining and cell cycle analysis .
Anti-Parasitic Activity
The compound has also been evaluated for its activity against protozoan parasites. In particular, triazolopyridazine derivatives have been tested against Cryptosporidium species. The results indicated that these compounds could eliminate the parasite effectively in vitro:
| Compound | EC50 (μM) | Effectiveness |
|---|---|---|
| MMV665917 | 3.8 | Modest potency |
| 12a | <6x EC90 | Rapid elimination |
This suggests that modifications to the triazolopyridazine structure can enhance its efficacy against parasitic infections .
Antimicrobial Activity
Additionally, studies have demonstrated that related compounds possess antimicrobial properties. The structure-activity relationship (SAR) analyses indicate that specific substitutions on the triazolo-pyridazine ring can significantly enhance antibacterial activity against various pathogens .
Case Studies
- Anti-Cancer Study : In a study published in the Royal Society of Chemistry, compound 22i was identified as a lead candidate for further development due to its low IC50 values across multiple cancer cell lines .
- Antiparasitic Research : Research highlighted in PMC illustrated the rapid elimination of C. parvum by triazolopyridazine derivatives compared to traditional treatments like Nitazoxanide .
- Antimicrobial Investigation : A study focused on sulfonamide derivatives showed promising results for compounds with similar structures to this compound against Plasmodium falciparum, indicating potential for malaria treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate, and what critical reaction parameters require optimization?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or Suzuki-Miyaura coupling. For example, derivatives of triazolo-pyridazine can be synthesized by reacting chlorinated precursors (e.g., 6-chloro-3-methyl-triazolo-pyridazine) with amines or boronic acids under palladium catalysis (e.g., PdCl₂(dppf)) in toluene/ethanol at 100°C . Optimizing reaction time (e.g., 5–24 hours) and stoichiometry of reagents (e.g., 1.5:1 boronic acid to substrate ratio) improves yields. Recrystallization from DMF/i-propanol mixtures enhances purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use X-ray crystallography to confirm the triazolo-pyridazine core and acetate substitution, as demonstrated for structurally similar tankyrase inhibitors . Complement with ¹H/¹³C NMR (e.g., δ 8.1–8.3 ppm for aromatic protons, δ 2.1–2.3 ppm for methyl groups) and HRMS to verify molecular weight .
Q. What safety protocols are essential for handling 6-methyl-triazolo-pyridazine derivatives in the lab?
- Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds: wear nitrile gloves, lab coats, and eye protection. Avoid inhalation/ingestion; use fume hoods during synthesis. In case of skin contact, wash with water for 15 minutes and seek medical advice if irritation persists .
Advanced Research Questions
Q. What strategies enhance the selectivity of 6-methyl-triazolo-pyridazine derivatives for tankyrase (TNKS) inhibition?
- Methodological Answer : Structure-based optimization is critical. Introduce substituents like phenolic groups (e.g., 4-(2-aminoethyl)-phenol) to mimic NAD+ binding, as shown to achieve low nanomolar TNKS inhibition. Crystallographic studies (PDB: 7X6T) guide modifications to avoid off-target interactions with BET bromodomains .
Q. How can discrepancies between in vitro enzymatic inhibition and cellular activity data be resolved?
- Methodological Answer : Evaluate cell permeability via logP measurements (target logP ~2–3 for optimal bioavailability) . Use proteolysis-targeting chimeras (PROTACs) to assess target engagement in cells. For example, coupling the compound to a cereblon ligand enhances degradation efficiency .
Q. What computational methods predict binding interactions with bromodomains or other epigenetic targets?
- Methodological Answer : Perform molecular docking using software like AutoDock Vina, focusing on conserved residues (e.g., Asn140 in BRD4). Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values). Compare with bromosporine, a pan-bromodomain inhibitor, to identify selectivity determinants .
Q. How do substitution patterns on the triazolo-pyridazine core influence pharmacokinetic properties?
- Methodological Answer : Introduce carbamate groups (e.g., ethyl carbamate at position 8) to improve metabolic stability, as seen in bromosporine derivatives. Assess plasma stability via LC-MS/MS in human liver microsomes. Methyl or halogen substituents at position 6 reduce CYP450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
